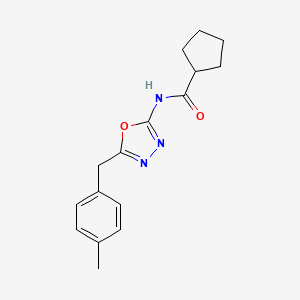
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzyl hydrazine with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Applications in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological processes in microorganisms or cancer cells .
相似化合物的比较
Similar Compounds
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides: These compounds also exhibit multi-targeted inhibitory effects and potential anticancer properties.
Synthetic Cinnamides and Cinnamates: Known for their antimicrobial activity and similar structural features.
Uniqueness
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of the oxadiazole ring and cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties
生物活性
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone with a 1,3,4-oxadiazole moiety substituted by a 4-methylbenzyl group. This unique structure is believed to contribute to its biological activity through interactions with specific biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specifically, it targets the c-Myc oncogene pathway, which is crucial for the growth and survival of various cancer cells .
- Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a reduction of cell viability in several cancer cell lines, including HL60 and Daudi cells, with IC50 values in the micromolar range. The compound also inhibited the expression of c-Myc-dependent luciferase reporters while minimally affecting NF-κB-responsive reporters .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in preclinical models.
- Research Findings : Inflammation-related assays indicated that this compound can reduce the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics.
- Stability : Studies report that the compound has a prolonged intracellular half-life, enhancing its potential effectiveness as a therapeutic agent .
- Toxicity Assessment : Preliminary toxicity studies suggest that the compound exhibits low toxicity in normal cell lines at therapeutic concentrations, making it a promising candidate for further development.
Data Summary
| Activity Type | Effect | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Anticancer | Proliferation inhibition | HL60, Daudi | <10 |
| Anti-inflammatory | Cytokine production reduction | Various | Not specified |
| Toxicity | Low toxicity | Normal cell lines | Not specified |
属性
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-8-12(9-7-11)10-14-18-19-16(21-14)17-15(20)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYYHVDKAPUDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














